Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Description
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a heterocyclic compound featuring a fused thiophene-thiadiazole core with a carboxylic acid substituent at the 6-position. Its synthesis was first reported via the Hurd-Mori cyclization, a reaction involving methylenebutanedioic acid and thioacetic acid, optimized for scalability and substituent introduction at the 5-position through ortho-lithiation . This compound and its derivatives are primarily recognized as plant activators, inducing systemic acquired resistance (SAR) in crops against pathogens. For example, methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate (1a) demonstrated 90% efficacy against Melon powdery mildew (M. melonis) and 77% against Corynespora cassiicola .
Properties
IUPAC Name |
thieno[2,3-d]thiadiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNFTUGBZLIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd–Mori Cyclization: The Foundation of Thiadiazole Formation
The Hurd–Mori reaction remains the most widely employed method for constructing the 1,2,3-thiadiazole ring. This protocol involves the treatment of hydrazones with thionyl chloride (SOCl₂), leading to cyclization and subsequent aromatization. For thieno[2,3-d]thiadiazole-6-carboxylic acid, the reaction typically proceeds via the following steps:
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Precursor Synthesis : Methylenebutanedioic acid and thioacetic acid are condensed to form a thiophene intermediate.
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Hydrazone Formation : Reaction with hydrazine derivatives introduces the N–N bond required for cyclization.
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Cyclization/Aromatization : SOCl₂ mediates ring closure, with concomitant elimination of H₂O or toluenesulfinic acid to yield the aromatic system.
A modified mechanism proposed by Stanetty and Kremslehner explains the unexpected aromatization observed during cyclization (Fig. 1). The elimination of sulfinic acid (RSO₂H) from the initial cycloadduct generates a diradical intermediate, which rearomatizes to the thienothiadiazole system. This pathway accounts for the high yields (70–94%) reported in optimized protocols.
Table 1: Comparative Yields in Hurd–Mori Cyclization
| Starting Material | Protecting Group | Yield (%) | Reference |
|---|---|---|---|
| Methyl tetrahydro-4-oxothiophene-3-carboxylate | Tosyl | 78 | |
| Thiolactam derivatives | Methyl carbamate | 94 | |
| 3-Amino-2-thiocarbonyl thiophene | None | 65 |
Optimization Strategies for Scalable Synthesis
Lithiation-Mediated Functionalization
ortho-Lithiation has proven effective for introducing electron-withdrawing or donating groups at the 5-position. Using n-BuLi at -78°C, researchers generated a lithiated intermediate that reacted with electrophiles (e.g., CO₂, alkyl halides) to yield substituted derivatives. This step is often integrated post-cyclization to avoid side reactions during Hurd–Mori conditions.
Solvent and Temperature Effects
Optimal results for Hurd–Mori cyclization are achieved in dichloromethane (DCM) at -10°C to 25°C. Elevated temperatures (>40°C) promote decomposition, while polar aprotic solvents (DMF, DMSO) lead to low conversion rates.
Mechanistic Insights and Side Reactions
The Hurd–Mori reaction’s success hinges on the electronic nature of the protecting group. Electron-withdrawing groups (e.g., carbamates) stabilize the hydrazone intermediate, facilitating cyclization. In contrast, electron-donating groups (e.g., benzyl) result in incomplete aromatization or polymerization.
Key Observations :
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Aromatization Driver : Elimination of small molecules (H₂O, RSO₂H) provides thermodynamic driving force.
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Byproduct Formation : Competing sulfonamide formation occurs if SOCl₂ is substoichiometric.
Industrial-Scale Adaptations
The 2013 study by East China University of Science and Technology demonstrated kilogram-scale synthesis using:
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Continuous Flow Reactors : To control exothermicity during SOCl₂ addition.
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Recrystallization Optimization : Ethyl acetate/hexane mixtures achieved >99% purity.
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Cost Reduction : Replacing tosyl with acetyl protecting groups cut raw material costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d][1,2,3]thiadiazole derivatives.
Scientific Research Applications
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a plant activator, enhancing plant resistance to diseases.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, as a plant activator, it may interact with plant defense signaling pathways, enhancing the expression of defense-related genes . In medicinal applications, it may target specific enzymes or receptors, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Comparison of Plant Activator Efficacy
| Compound | Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| Methyl thieno[2,3-d]thiadiazole-6-carboxylate (1a) | M. melonis | 90 | |
| Benzo-1,2,3-thiadiazole-7-carboxylate derivative | Pseudomonas syringae | 68 |
Pyrrolo[2,3-d]thiadiazole Derivatives
Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates, synthesized via Hurd-Mori cyclization with pyrrole cores, show distinct reactivity due to nitrogen’s electron-donating effects. For example, 4-methyl-pyrrolo[2,3-d]thiadiazole-6-carboxylic acid methyl ester (4b) requires chloroform-thionyl chloride for cyclization, contrasting with the thiophene-based compound’s milder conditions . These derivatives are less explored in agriculture but show promise in medicinal chemistry due to enhanced solubility .
Thiazole and Thiadiazole Hybrids
Thieno[2,3-d]thiazole-6-carboxylic acid derivatives, such as methyl 2-(dimethylamino)thieno[2,3-d]thiazole-6-carboxylate (13), exhibit dual heterocyclic systems. Their antimicrobial activity stems from thiazole’s nucleophilic sites, enabling interactions with bacterial enzymes like Pseudomonas aeruginosa’s TrmD . In contrast, thieno[2,3-d]thiadiazole-6-carboxylic acid derivatives prioritize thiadiazole’s electron-deficient nature, enhancing plant cell receptor binding .
Triazinoquinazoline-Thiadiazole Conjugates
Compounds like 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides incorporate thiadiazole fragments to enhance antitumor activity. Their mechanism involves inhibiting bioluminescence pathways, contrasting with thieno[2,3-d]thiadiazole’s focus on plant immunity .
Biological Activity
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid (TTC) is a heterocyclic compound that has gained considerable attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the compound's biological mechanisms, applications in plant activation, and potential therapeutic uses.
Structural Characteristics
TTC features a fused ring system comprising thiophene and thiadiazole moieties. This unique structure contributes to its reactivity and ability to interact with various biological targets. The compound can be synthesized through efficient methods such as the Hurd–Mori reaction, which allows for large-scale production from readily available precursors like methylenebutanedioic acid and thioacetic acid .
Plant Activator Properties
TTC acts as a plant activator , enhancing plants' resistance to diseases by triggering systemic acquired resistance (SAR). This mechanism involves the modulation of salicylic acid pathways, which are crucial for plant defense responses. Research indicates that TTC can stimulate biochemical reactions that lead to increased resistance against pathogens like Tobacco Mosaic Virus (TMV) .
Antimicrobial Activity
In addition to its role in plant defense, TTC exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and fungi such as Candida albicans. The compound's structural features allow it to inhibit specific enzymes critical for microbial survival .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of TTC:
- Antiviral Efficacy : In experiments against TMV, TTC demonstrated an induction potency of up to 61.03% at a concentration of 50 µg/mL, outperforming standard antiviral agents .
- Antimicrobial Potency : TTC derivatives have shown promising results in inhibiting the growth of pathogenic bacteria and fungi with minimum inhibitory concentrations (MIC) often below 0.25 µg/mL .
- Pharmacological Applications : TTC is being investigated for its potential use in developing new antimicrobial agents and plant protectants due to its favorable pharmacokinetic properties and low toxicity profiles .
Case Studies
- Tobacco Mosaic Virus Study : A study reported that TTC derivatives exhibited significant antiviral activity against TMV, with one derivative showing a curative rate of 54.1%, inactivation rate of 90.3%, and protection rate of 52.8% at specific concentrations compared to standard treatments .
- Antitubercular Activity : Research focused on TTC derivatives indicated strong activity against resistant strains of Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents in the fight against tuberculosis .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives, and what are their key challenges?
Methodological Answer: A common approach involves cyclization reactions using Gewald’s thiophenes or thieno[2,3-b]pyridines as starting materials. For example, Vilsmeier-Haack reagent-mediated rearrangements yield spiro-fused thieno[2,3-d]pyrimidines, but side reactions (e.g., formation of thienoquinolines) require precise temperature control (70–80°C) and stoichiometric adjustments . Challenges include low yields (<50%) for derivatives with bulky substituents and purification difficulties due to byproduct formation .
Q. How can spectroscopic techniques (NMR, X-ray) confirm the structural integrity of thiadiazole-thienopyrimidine hybrids?
Methodological Answer: X-ray crystallography is critical for resolving ambiguities in fused-ring systems. For example, spiro-fused derivatives show distinct dihedral angles (e.g., 89.2° between thieno and pyrimidine rings), validated via single-crystal analysis. NMR (¹H/¹³C) can identify key protons (e.g., NH₂ at δ 6.8–7.2 ppm) and confirm regioselectivity in cross-coupling reactions .
Q. What preliminary biological activities have been reported for thieno-thiadiazole derivatives?
Methodological Answer: Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid exhibit antimicrobial activity against Pseudomonas aeruginosa (MIC: 8–16 µg/mL) via TrmD enzyme inhibition. Docking studies (AutoDock Vina) show binding energies of −10.4 kcal/mol for lead compounds, correlating with in vitro results .
Advanced Research Questions
Q. How do structural modifications at position 6 influence kinase inhibition efficacy?
Methodological Answer: Modifying position 6 with 1,3,4-oxadiazole substituents enhances selectivity for EGFR and CK2 kinases. For example, derivatives with 2-amino-6-methylpyridine show 3-fold higher inhibition (IC₅₀: 1.2 µM) compared to unsubstituted analogs. However, bulky groups (e.g., phenyl) reduce solubility and bioavailability . Table 1 : Structure-Activity Relationship (SAR) of Position 6 Modifications
| Substituent | Target Kinase | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 1,3,4-Oxadiazole | EGFR | 1.2 | −10.4 |
| 2-Aminopyridine | CK2 | 2.8 | −9.1 |
| Phenyl | FGFR1 | >10 | −7.3 |
| Data compiled from . |
Q. How to resolve contradictions between docking predictions and experimental bioactivity data?
Methodological Answer: Spiro-fused thieno[2,3-d]pyrimidines show strong docking scores (−10.4 kcal/mol) but poor in vitro activity due to lack of hydrogen bonding with kinase residues (e.g., Val66 in CK2). To address this, prioritize compounds with flexible side chains (e.g., methyl ester) that enhance binding pocket compatibility .
Q. What strategies optimize antimicrobial activity while minimizing cytotoxicity?
Methodological Answer: Introducing polar groups (e.g., carboxylate) improves bacterial membrane penetration. For instance, methyl esters of thieno[2,3-d]thiadiazole-6-carboxylic acid reduce cytotoxicity (HeLa cell IC₅₀: >100 µM) while retaining anti-P. aeruginosa activity (MIC: 16 µg/mL). Structure-based optimization should balance lipophilicity (logP <3) and hydrogen-bond donors (<2) .
Data Contradiction Analysis
Q. Why do rearranged thieno-pyrimidines exhibit lower kinase inhibition than spiro-fused analogs?
Methodological Answer: Vilsmeier-Haack rearrangement disrupts the spiro-conformation, eliminating critical interactions (e.g., π-π stacking with Phe113 in EGFR). Rearranged products show moderate binding energies (−7.3 kcal/mol) but lack hydrogen bonds, reducing target affinity. Retain spiro-fused cores for kinase studies and explore alternative substituents for solubility .
Synthetic Methodology Gaps
Q. What are the limitations of one-pot synthesis for oxadiazole-functionalized derivatives?
Methodological Answer: One-pot methods in POCl₃ often yield <40% purity due to competing side reactions (e.g., over-acylation). A stepwise approach—first synthesizing hydrazides (via imidazolide intermediates) followed by cyclization—improves yields to 65–70% .
Key Recommendations for Future Work
- Prioritize spiro-fused derivatives for kinase inhibition studies.
- Optimize substituents at position 6 for balanced solubility and activity.
- Validate docking results with molecular dynamics simulations to assess binding stability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
